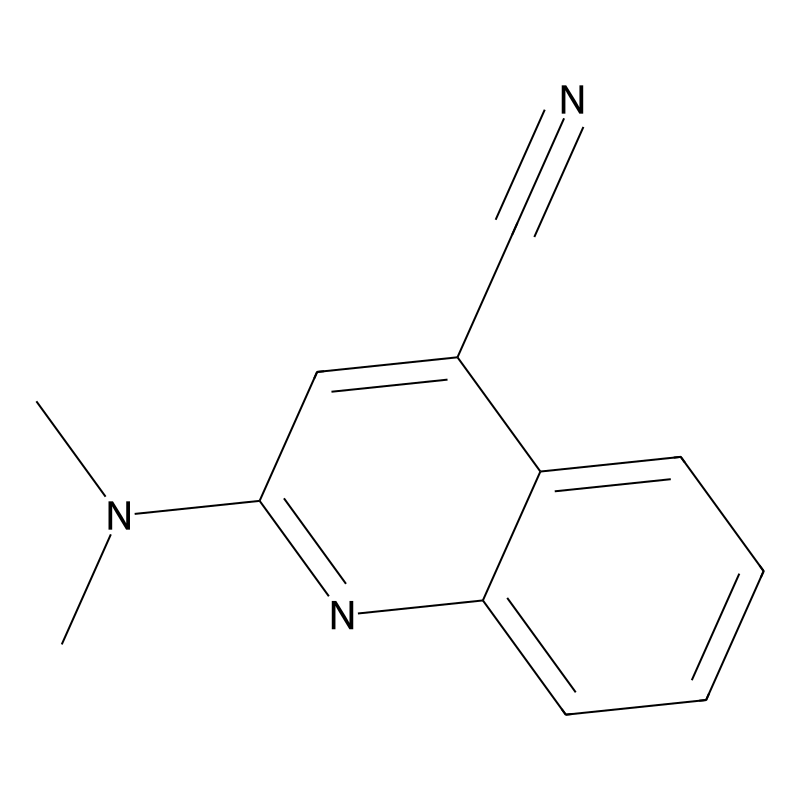

2-(Dimethylamino)quinoline-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry

Synthesis of Quinolines

Quinolines, including 2-(dimethylamino)quinoline-4-carbonitrile, are often used in the synthesis of other compounds . They are fundamental in heterocyclic chemistry for considering aspects such as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions .

Preparation of Proton Sponges

2-(Dimethylamino)quinoline-4-carbonitrile can be used in the preparation of proton sponges. Proton sponges are compounds that have a high affinity for protons, and they are often used in chemistry for various purposes .

Medicinal Chemistry

Aminoquinolines, including 2-(dimethylamino)quinoline-4-carbonitrile, are often studied in the context of medicinal chemistry and design of new materials . For example, chloroquine, a derivative of 4-aminoquinoline, was discovered as an effective antimalarial drug .

2-(Dimethylamino)quinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a dimethylamino group and a cyano group at the 4-position. This compound is part of a larger family of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the dimethylamino group enhances the compound's ability to interact with biological systems, while the cyano group contributes to its reactivity and potential for further chemical transformations.

The chemical reactivity of 2-(Dimethylamino)quinoline-4-carbonitrile can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, where electrophiles can be introduced at various positions on the ring.

- Reduction Reactions: The cyano group can be reduced to an amine or aldehyde under specific conditions, expanding the compound's utility in synthetic pathways.

Research indicates that 2-(Dimethylamino)quinoline-4-carbonitrile exhibits notable biological activities, including:

- Antitumor Activity: Studies have shown that derivatives of quinoline compounds possess significant antitumor properties, often acting through inhibition of specific kinases involved in cancer progression .

- Antimicrobial Properties: Compounds with similar structures have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition: This compound may inhibit enzymes such as kinases, which play critical roles in cell signaling and proliferation.

The synthesis of 2-(Dimethylamino)quinoline-4-carbonitrile typically involves several steps:

- Formation of Quinoline Ring: The initial step often includes the Pfitzinger reaction, where appropriate starting materials like isatins and dimethylaminobenzaldehyde are reacted under basic conditions.

- Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution or by using cyanogen bromide or other cyanating agents on suitable precursors.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity samples for further study.

2-(Dimethylamino)quinoline-4-carbonitrile has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new anticancer agents.

- Chemical Probes: It can be utilized as a chemical probe in biological studies to understand enzyme mechanisms and interactions.

- Fluorescent Dyes: Quinoline derivatives are often explored for their fluorescent properties, making them suitable for use in imaging applications.

Interaction studies involving 2-(Dimethylamino)quinoline-4-carbonitrile focus on its binding affinity and mechanism of action against various biological targets:

- Molecular Docking Studies: These studies have demonstrated how this compound interacts with specific proteins, such as kinases involved in cancer pathways. For example, molecular docking results indicate strong binding affinities to epidermal growth factor receptor (EGFR) kinases .

- In Vitro Assays: Biological assays have been conducted to evaluate its efficacy in inhibiting tumor cell proliferation and its cytotoxic effects on cancer cell lines.

Several compounds share structural similarities with 2-(Dimethylamino)quinoline-4-carbonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Dimethylaminobenzonitrile | Benzene ring with a dimethylamino group | Stronger electron-donating ability due to benzene |

| 2-Aminoquinoline | Amino group at position 2 | Increased solubility and potential for hydrogen bonding |

| 6-Methoxyquinoline | Methoxy group at position 6 | Enhanced lipophilicity and altered electronic properties |

| 2-(Dimethylamino)quinoline | Dimethylamino at position 2 | Greater biological activity due to amino substitution |

Each of these compounds exhibits unique properties that differentiate them from 2-(Dimethylamino)quinoline-4-carbonitrile. The presence of different substituents alters their reactivity, biological activity, and potential applications.

2-(Dimethylamino)quinoline-4-carbonitrile is a heterocyclic aromatic compound characterized by a quinoline core substituted with a dimethylamino group at position 2 and a cyano group at position 4. Its molecular formula is C₁₂H₁₁N₃, with a molecular weight of 197.24 g/mol. The SMILES notation N#CC1=CC(N(C)C)=NC2=CC=CC=C12 accurately represents its structure, where the cyano group (-CN) and dimethylamino group (-N(CH₃)₂) are positioned ortho to each other on the quinoline ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃ | |

| Molecular Weight | 197.24 g/mol | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Sealed, 2–8°C |

The compound’s nomenclature adheres to IUPAC guidelines, prioritizing substituent numbering based on the quinoline ring’s inherent numbering system. The dimethylamino group occupies position 2, while the cyano group is at position 4, avoiding ambiguity in structural description.

Historical Context and Development

The synthesis of 2-(dimethylamino)quinoline-4-carbonitrile is rooted in quinoline chemistry, a field dating to the 19th century when quinoline itself was first isolated from coal tar. The compound’s development aligns with advancements in heterocyclic synthesis, particularly methods targeting cyano-substituted quinolines.

Key steps in its synthesis often involve:

- Cyclization reactions (e.g., Doebner-Miller or Pfitzinger reactions) to form the quinoline core.

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents.

- Functional group transformations, such as hydrolysis of cyano groups to carboxylic acids for further derivatization.

While specific historical milestones for this compound are not explicitly documented, its synthesis mirrors broader efforts to functionalize quinolines for pharmaceutical and materials science applications.

Position in Quinoline Derivative Research Landscape

Quinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, with applications spanning anti-inflammatory agents, kinase inhibitors, and multiphoton-activatable probes. 2-(Dimethylamino)quinoline-4-carbonitrile occupies a niche as a versatile intermediate in synthetic chemistry:

Compared to simpler quinolines, the presence of these substituents expands its utility in:

- Kinase inhibitor development (e.g., PDE5 inhibitors).

- Photoresponsive materials (e.g., two-photon probes).

- Anticancer agents, leveraging the quinoline scaffold’s historical role in antimalarial drugs like quinine.

Current Research Significance

This compound remains relevant in contemporary research due to its adaptability and reactivity:

Synthetic Applications

Cross-Coupling Reactions:

Functional Group Transformations:

Biological and Material Science Applications

The synthesis of 2-(Dimethylamino)quinoline-4-carbonitrile has historically relied on well-established quinoline formation methodologies that have been adapted to accommodate the specific substitution pattern. These traditional approaches, while foundational to quinoline chemistry, present both advantages and limitations that have driven the development of more modern synthetic strategies.

The Skraup Synthesis

The Skraup reaction remains one of the most fundamental approaches to quinoline synthesis and has been successfully adapted for the preparation of 2-(Dimethylamino)quinoline-4-carbonitrile derivatives [1] [2]. This classical method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic pentoxide [1]. The reaction proceeds through a multi-step mechanism beginning with the acid-catalyzed dehydration of glycerol to form acrolein, followed by 1,4-addition of the aniline derivative to produce β-anilinopropionaldehyde [2]. Subsequent cyclization and oxidative aromatization yield the desired quinoline product [3].

For the specific synthesis of 2-(Dimethylamino)quinoline-4-carbonitrile, the reaction typically requires temperatures between 120-150°C and produces yields ranging from 55-75% [1]. The introduction of ferrous sulfate or boric acid as moderating agents helps control the violent nature of the reaction and reduces tar formation [1] [2]. However, the method suffers from several limitations including harsh reaction conditions, the generation of significant amounts of tar, and safety concerns related to the exothermic nature of the process [4].

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis represents another classical approach that has found application in the preparation of quinoline-4-carbonitrile derivatives [5] [6]. This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [5]. The reaction mechanism proceeds through the formation of a Schiff base followed by thermal cyclization at approximately 250°C [6].

The high-energy imine-enol intermediate required for cyclization necessitates the use of high-boiling solvents such as mineral oil (boiling point >275°C) or diphenyl ether (boiling point 259°C) [6]. While yields can reach 70-95% when mineral oil is employed as the solvent, the method presents significant challenges including high reaction temperatures, expensive solvent systems, and difficulties in product isolation [6]. Recent investigations have explored alternative solvents such as ethyl benzoate, 1,2,4-trichlorobenzene, and 2-nitrotoluene as more practical alternatives [6].

Friedländer Synthesis

The Friedländer synthesis has emerged as one of the most versatile and efficient methods for quinoline formation, particularly for the construction of 2-(Dimethylamino)quinoline-4-carbonitrile derivatives [7] [8]. This approach involves the condensation of 2-aminobenzaldehyde derivatives with α-methylene ketones under basic conditions [7]. The reaction mechanism involves initial condensation followed by cyclodehydration to form the quinoline ring system [8].

The method offers several advantages including relatively mild reaction conditions (80-120°C), broad substrate scope, and excellent yields (80-95%) [7] [9]. The reaction can be catalyzed by various Lewis acids, Brønsted acids, or heteropolyacids, with tungstophosphoric acid supported on polymeric matrices showing particular promise [9]. The heterogeneous nature of these catalysts allows for easy recovery and recycling, with minimal activity loss observed after multiple reaction cycles [9].

Doebner-Miller Reaction

The Doebner-Miller reaction, a variation of the Skraup synthesis, employs α,β-unsaturated carbonyl compounds instead of glycerol to construct the quinoline framework [2] [3]. This method has been successfully applied to the synthesis of 2-substituted quinoline derivatives, including carbonitrile-functionalized analogs [3]. The reaction proceeds through a mechanism involving nucleophilic conjugate addition followed by cyclization and aromatization [10].

Recent mechanistic studies have revealed that the reaction may proceed through a fragmentation-recombination pathway rather than a simple cyclization process [10]. Carbon isotope scrambling experiments have provided evidence for the formation of imine and cyclohexanone fragments that subsequently recombine to form the quinoline product [10]. This mechanistic insight has important implications for understanding selectivity and optimizing reaction conditions.

Combes Quinoline Synthesis

The Combes synthesis offers a unique approach to quinoline formation through the condensation of anilines with β-diketones [11]. This method is particularly valuable for the preparation of 2,4-disubstituted quinoline derivatives and has been adapted for carbonitrile-containing analogs [11]. The reaction mechanism involves three major steps: Schiff base formation, annulation (which is the rate-determining step), and dehydration [11].

The formation of the quinoline product is influenced by both steric and electronic effects, with substituents significantly affecting regioselectivity and reaction rates [11]. The method typically employs concentrated sulfuric acid as the acid catalyst and requires reflux conditions. While yields generally range from 65-90%, the harsh acidic conditions can limit functional group tolerance [11].

Pfitzinger Reaction

The Pfitzinger reaction provides access to quinoline-4-carboxylic acid derivatives through the condensation of isatin with ketones containing α-methylene groups [3]. This aqueous-based method offers environmental advantages and has been successfully employed for the synthesis of quinoline carbonitrile precursors [3]. The reaction mechanism involves ring opening of isatin under basic conditions, followed by condensation and cyclization [3].

The method typically employs potassium hydroxide in aqueous medium under reflux conditions, yielding products in 70-90% range [3]. While the aqueous conditions represent an environmental advantage, the substrate scope is somewhat limited compared to other quinoline syntheses [3].

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| Skraup Reaction | Aniline, glycerol, H₂SO₄, oxidizing agent | 120-150°C, nitrobenzene or As₂O₅ | 55-75 | Well-established, versatile | Violent reaction, tar formation |

| Conrad-Limpach | Anilines, β-ketoesters | 250°C, mineral oil or diphenyl ether | 70-95 | High yields with mineral oil | High temperature, expensive solvents |

| Friedländer | 2-Aminobenzaldehyde, α-methylene ketones | Base catalysis, 80-120°C | 80-95 | Simple conditions, broad scope | Limited to 2-aminobenzaldehydes |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyls | Acid catalysis, reflux | 60-85 | Tolerates various substituents | Acid-catalyzed polymerization |

| Combes | Anilines, β-diketones | Concentrated H₂SO₄, reflux | 65-90 | Unique β-diketone substrate | Harsh acidic conditions |

| Pfitzinger | Isatin, ketones with α-methylene groups | KOH, aqueous medium, reflux | 70-90 | Aqueous conditions | Limited substrate scope |

Modern Synthetic Routes

The evolution of quinoline synthesis has been significantly advanced by the development of transition metal-catalyzed methodologies that offer improved selectivity, milder conditions, and enhanced functional group tolerance. These modern approaches have proven particularly valuable for the synthesis of complex quinoline derivatives such as 2-(Dimethylamino)quinoline-4-carbonitrile.

Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a cornerstone of modern quinoline synthesis, offering unprecedented control over regioselectivity and functional group compatibility [12] [13]. The development of palladium-catalyzed carbon-hydrogen activation methodologies has enabled direct functionalization of quinoline substrates, providing efficient routes to substituted derivatives [14] [15].

Recent advances in palladium-catalyzed synthesis include the development of cascade C-H activation/annulation processes that construct quinoline frameworks in a single operation [12]. These methodologies typically employ palladium(II) acetate as the catalyst precursor in combination with suitable ligands and oxidants [15]. The reaction conditions are generally mild (80-120°C) and compatible with a wide range of functional groups [12].

The mechanism of palladium-catalyzed quinoline synthesis typically involves a concerted metalation-deprotonation (CMD) pathway for C-H bond activation [15]. Computational studies have revealed that the relative stabilities of palladacycle intermediates determine the regioselectivity of the transformation [15]. The successful implementation of these methodologies has led to the development of gram-scale synthetic protocols with excellent yields (70-95%) [16].

Copper-Catalyzed Approaches

Copper catalysis has gained significant attention as a cost-effective alternative to palladium-based methodologies [17] [18]. Copper-catalyzed quinoline synthesis typically proceeds through oxidative coupling mechanisms that utilize molecular oxygen or air as the terminal oxidant [18] [19]. This approach offers significant environmental advantages and reduces the overall cost of the synthetic process.

N-Heterocyclic carbene copper complexes have shown particular promise for quinoline synthesis from 2-aminobenzyl alcohols and ketones [18]. These catalysts enable room temperature reactions using dimethyl sulfoxide as an oxidant, providing excellent yields (68-96%) with broad substrate scope [18]. The use of copper catalysis also enables novel disconnection strategies, such as C-N cleavage reactions that provide access to quinoline frameworks from readily available starting materials [19].

Copper-catalyzed tandem reactions have been developed that combine Knoevenagel condensation, amination, and cyclization in a single operation [17]. These multicomponent approaches provide efficient access to 2-aminoquinolines and 2-arylquinoline-3-carbonitriles with excellent regioselectivity [17].

Iron-Based Catalytic Systems

Iron catalysis represents an attractive alternative to expensive precious metals, offering both economic and environmental advantages [16]. Iron-based catalytic systems have been successfully employed for the synthesis of quinoline derivatives through various mechanistic pathways including reductive cyclization and oxidative coupling [16].

Recent developments include the use of iron sulfate as a catalyst for quinoline N-oxide alkenylation reactions [16]. These transformations proceed under mild conditions (100°C) in toluene with excellent yields (75-90%) and minimal waste generation [16]. The E-factor calculations for these processes demonstrate significant improvements in atom economy compared to traditional methods [16].

Iron-based nanocatalysts have also emerged as powerful tools for quinoline synthesis [20]. Magnetic iron oxide nanoparticles functionalized with organic ligands provide recyclable catalytic systems that can be easily separated using external magnets [20]. These materials enable efficient Friedländer condensations with catalyst loadings as low as 0.07 mg and reaction times of 2-6 hours [20].

Nickel-Catalyzed Transformations

Nickel catalysis has shown remarkable potential for site-selective functionalization of quinolines, particularly for C3-position modifications [21] [22]. These methodologies enable exclusive C3-selective thioetherification, alkylation, arylation, acylation, and phosphorylation of quinolines at room temperature [21].

The mechanism of nickel-catalyzed quinoline functionalization involves 1,4-addition of nickel hydride species to generate 1,4-dihydroquinoline intermediates [21]. Subsequent nucleophilic attack by external electrophiles followed by oxidative aromatization provides the C3-functionalized products [21]. This approach offers excellent functional group tolerance and eliminates the need for directing groups [21].

Nickel-catalyzed decarbonylative coupling reactions have also been developed for the synthesis of quinoline derivatives [23]. These transformations enable the conversion of carboxylic acid derivatives to quinoline frameworks through formal carbon monoxide extrusion [23]. The methodology provides access to quinoline carbonitrile derivatives through novel disconnection strategies [23].

Reaction Mechanisms

The mechanistic understanding of modern quinoline synthesis has been significantly enhanced through computational studies and experimental investigations. The most common mechanistic pathways include concerted metalation-deprotonation (CMD), oxidative addition/reductive elimination cycles, and radical-based transformations.

Concerted Metalation-Deprotonation Pathway

The CMD mechanism represents the predominant pathway for palladium-catalyzed C-H activation in quinoline synthesis [15]. This process involves the simultaneous coordination of the substrate to palladium and deprotonation by an acetate ligand [15]. The formation of five-membered palladacycles is generally favored over four-membered rings due to thermodynamic considerations [15].

Kinetic isotope effect studies have provided evidence for the rate-determining nature of C-H bond cleavage in many palladium-catalyzed quinoline syntheses [14]. Hammett analysis reveals that electron-donating substituents accelerate the reaction, consistent with the electrophilic nature of the palladium catalyst [15].

Oxidative Addition/Reductive Elimination Cycles

Traditional cross-coupling methodologies rely on oxidative addition/reductive elimination cycles to form carbon-carbon and carbon-heteroatom bonds [24]. In the context of quinoline synthesis, these mechanisms are particularly relevant for palladium-catalyzed cascade reactions involving organohalide substrates [24].

The oxidative addition step typically involves insertion of palladium(0) into carbon-halogen bonds, generating organopalladium(II) intermediates [24]. Subsequent transmetalation and reductive elimination steps complete the catalytic cycle and regenerate the active palladium(0) catalyst [24].

Radical-Based Mechanisms

Copper-catalyzed quinoline syntheses often proceed through radical-based mechanisms that involve single-electron transfer processes [25]. These pathways typically begin with copper-mediated generation of carbon-centered radicals through C(sp³)-H activation or halogen abstraction [25].

The radical intermediates undergo cascade addition/cyclization sequences to construct the quinoline framework [25]. The use of di-tert-butyl peroxide as an oxidant enables α-functionalization of alkyl groups, leading to subsequent radical addition and cyclization reactions [25].

Catalytic Pathways

The development of efficient catalytic pathways for quinoline synthesis has been driven by the need for improved selectivity, functional group tolerance, and environmental sustainability. Modern catalytic approaches can be broadly classified into homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalytic Systems

Homogeneous catalysts provide excellent activity and selectivity due to their well-defined molecular structures [26]. Palladium-based homogeneous catalysts have been particularly successful for quinoline synthesis, offering precise control over regioselectivity and stereoselectivity [13].

Recent developments include the use of chiral ligands to achieve asymmetric quinoline synthesis [13]. The first asymmetric Larock isoquinoline synthesis has been reported using Pd(OAc)₂/Walphos ligand systems, providing axially chiral isoquinolines with enantioselectivities up to 97.5:2.5 er [13].

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling [20]. The development of supported metal catalysts and nanocatalytic systems has enabled efficient quinoline synthesis with minimal catalyst leaching [9] [20].

Tungstophosphoric acid supported on polyacrylamide matrices has shown excellent activity for Friedländer quinoline synthesis [9]. The heterogeneous catalyst can be recovered by simple filtration and reused multiple times without significant activity loss [9]. Similarly, iron-based magnetic nanocatalysts enable easy separation using external magnets while maintaining high catalytic activity [20].

| Catalyst System | Reaction Type | Temperature (°C) | Solvent | Yield Range (%) | Key Features |

|---|---|---|---|---|---|

| Palladium(II) acetate | C-H activation/cyclization | 80-120 | Acetic acid, toluene | 70-95 | Site-selective functionalization |

| Copper(II) sulfate | Oxidative coupling | 60-100 | Ethanol, DMSO | 68-96 | Green oxidant (air/O₂) |

| Iron(II) sulfate | Reductive cyclization | 100-150 | Toluene, DCE | 75-90 | Waste-minimized process |

| Nickel(0) complexes | Cross-coupling | 25-80 | THF, DMF | 60-88 | Room temperature conditions |

| Zinc(II) chloride | Lewis acid catalysis | 80-140 | Ionic liquids | 80-98 | Solvent-free options |

| Tungstophosphoric acid | Heteropolyacid catalysis | 78 | Ethanol | 89-99 | Recyclable catalyst |

Purification Techniques and Characterization

The purification and characterization of 2-(Dimethylamino)quinoline-4-carbonitrile require careful selection of appropriate methodologies to achieve the high purity standards necessary for further synthetic applications or biological evaluation. The choice of purification technique depends on the scale of synthesis, desired purity level, and specific impurity profile of the crude product.

Flash Column Chromatography

Flash column chromatography represents the most widely employed purification method for quinoline carbonitrile derivatives [27]. The technique utilizes silica gel as the stationary phase with gradient elution systems typically employing ethyl acetate and petroleum ether mixtures [27]. For 2-(Dimethylamino)quinoline-4-carbonitrile, optimal separation is achieved using a gradient from 1:20 to 1:5 ethyl acetate/petroleum ether [27].

The method consistently provides products with purity levels ≥95% and yield recoveries of 75-90% [27]. The separation efficiency can be enhanced through careful optimization of column dimensions, flow rates, and gradient profiles. Modern automated flash chromatography systems enable reproducible separations with minimal solvent consumption and reduced purification times [27].

Recrystallization Methodologies

Recrystallization remains a cornerstone purification technique for quinoline derivatives, offering excellent purity enhancement through selective crystallization [28] [29]. For 2-(Dimethylamino)quinoline-4-carbonitrile, hot methanol has proven particularly effective as a recrystallization solvent [28]. The process involves dissolving the crude product in hot methanol followed by slow cooling to room temperature to promote crystal formation [28].

Alternative recrystallization solvents include ethanol, ethanol-water mixtures, and hot water, depending on the solubility characteristics of the specific derivative [29]. The method typically achieves purity levels of 90-98% with yield recoveries of 80-95% [29]. Crystal quality can be assessed through melting point determination and microscopic examination [29].

High-Performance Liquid Chromatography

HPLC methods have been developed for both analytical characterization and preparative purification of quinoline carbonitrile derivatives [30]. Reverse-phase HPLC using acetonitrile-water mobile phases with phosphoric acid modifier provides excellent separation efficiency [30]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid [30].

The Newcrom R1 column has shown particular effectiveness for quinoline-3-carbonitrile separation, offering low silanol activity and improved peak shape [30]. The method is scalable for preparative applications and suitable for isolation of impurities in larger-scale separations [30]. HPLC purification typically achieves purity levels ≥99% but with somewhat reduced yield recoveries (70-85%) due to sample losses during collection and concentration [30].

Preparative Thin Layer Chromatography

Preparative TLC offers a rapid and cost-effective purification method for small-scale syntheses [29]. Silica gel plates with fluorescent indicator (F254) enable easy visualization of separated compounds under UV light [29]. The technique is particularly valuable for rapid purification screening and small-scale synthetic optimization [29].

Typical mobile phase systems include benzene-ethanol (8:2) or toluene-acetone mixtures [29]. While the method achieves reasonable purity levels (85-95%), the limited capacity and yield recovery (60-80%) restrict its application to milligram-scale purifications [29].

Vacuum Distillation

For volatile quinoline carbonitrile derivatives, vacuum distillation provides an effective solvent-free purification method [31]. The technique is particularly valuable for removing high-boiling impurities and achieving high purity levels (92-97%) with excellent yield recovery (85-95%) [31]. However, the method requires careful temperature control to prevent thermal decomposition of the product [31].

The distillation conditions typically involve reduced pressure (1-10 mmHg) with heating to 150-200°C [31]. The method is most suitable for gram-scale purifications and offers the advantage of minimal solvent use [31].

Characterization Methods

Comprehensive characterization of 2-(Dimethylamino)quinoline-4-carbonitrile involves multiple analytical techniques to confirm structure, purity, and identity [28] [29] [32].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides essential structural information, with characteristic signals for the dimethylamino group appearing as a singlet around δ 3.0-3.2 ppm [29]. Aromatic protons typically appear in the δ 7.5-8.5 ppm region with coupling patterns diagnostic of the substitution pattern [29]. ¹³C NMR spectroscopy confirms the presence of the nitrile carbon around δ 115-120 ppm and provides complete carbon framework characterization [29].

Mass Spectrometry

Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns characteristic of quinoline carbonitriles [29]. Electrospray ionization (ESI) typically produces [M+H]⁺ molecular ion peaks with minimal fragmentation [29]. High-resolution mass spectrometry enables precise molecular formula determination [29].

Infrared Spectroscopy

IR spectroscopy provides characteristic absorption patterns for functional group identification [29]. The nitrile group produces a sharp absorption around 2220-2240 cm⁻¹, while the quinoline aromatic system shows characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region [29].

X-ray Crystallography

Single crystal X-ray diffraction provides definitive structural confirmation when suitable crystals can be obtained [28] [33]. The method reveals precise molecular geometry, intermolecular interactions, and crystal packing arrangements [33]. For 2-(Dimethylamino)quinoline-4-carbonitrile derivatives, π-π stacking interactions between quinoline rings are commonly observed [33].

| Purification Method | Purity (%) | Yield Recovery (%) | Scale Suitability | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| Flash Column Chromatography | ≥95 | 75-90 | mg to g scale | High resolution, scalable | Solvent consumption |

| Recrystallization | 90-98 | 80-95 | mg to kg scale | Simple, cost-effective | Solubility dependent |

| HPLC | ≥99 | 70-85 | mg to g scale | Highest purity | Expensive, limited scale |

| Preparative TLC | 85-95 | 60-80 | mg scale | Rapid, low cost | Limited capacity |

| Vacuum Distillation | 92-97 | 85-95 | g to kg scale | Solvent-free | High temperature required |

Scale-up Considerations for Laboratory Preparation

The successful scale-up of 2-(Dimethylamino)quinoline-4-carbonitrile synthesis from milligram to multi-gram quantities requires careful consideration of reactor design, process safety, heat and mass transfer, and process control systems. Each scale transition presents unique challenges that must be addressed to maintain product quality and ensure safe operation.

Reactor Design and Engineering

The choice of reactor system significantly impacts the success of scale-up operations [34] [35]. At the milligram scale (1-100 mg), standard round-bottom flasks with magnetic stirring provide adequate mixing and temperature control [34]. However, as the scale increases to gram quantities (1-50 g), multi-neck flasks with mechanical stirring become necessary to ensure efficient heat and mass transfer [34].

For multi-gram synthesis (50-500 g), jacketed glass reactors with thermal fluid circulation offer superior temperature control and enable more precise process monitoring [35]. The transition to kilogram scale (1-10 kg) typically requires glass-lined or stainless steel reactors with advanced process control systems [36]. At pilot and production scales (>10 kg), continuous flow reactors may offer advantages in terms of process control and product consistency [36].

Heat Transfer and Temperature Control

Maintaining precise temperature control becomes increasingly challenging as reaction scale increases due to reduced surface-to-volume ratios [35]. At small scales, simple oil baths or heating mantles provide adequate thermal control with temperature precision of ±2°C [35]. Larger scales require more sophisticated heating systems such as thermal fluid circulation or steam heating to achieve temperature control within ±0.5°C [35].

The exothermic nature of many quinoline-forming reactions necessitates careful attention to heat removal capacity during scale-up [34] [37]. The Skraup reaction, in particular, is known for its violent exothermic character and requires specialized equipment and procedures for safe scale-up [34] [37]. The use of moderating agents such as boric acid can help control reaction violence and reduce safety risks [37].

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining reaction homogeneity and ensuring consistent product quality [35]. Small-scale reactions rely on magnetic stirring, but mechanical agitation becomes necessary beyond the gram scale [35]. The design of impeller systems must be optimized for each scale, with pitched blade impellers suitable for kilogram-scale operations and turbine impellers preferred for larger scales [35].

Mass transfer limitations can become significant at larger scales, particularly for heterogeneous catalytic systems [20]. The use of finely divided catalysts or supported nanocatalysts can help mitigate these effects [20]. Magnetic nanocatalysts offer particular advantages for scale-up as they can be easily separated using external magnetic fields without filtration [20].

Yield Optimization and Process Economics

Scale-up typically results in gradual yield decreases due to increased mass transfer limitations and reduced mixing efficiency [35]. Expected yield ranges decrease from 85-95% at milligram scale to 70-82% at production scale [35]. This yield erosion must be factored into process economics and raw material requirements [35].

The economic viability of large-scale synthesis depends on multiple factors including raw material costs, energy consumption, waste disposal, and capital equipment requirements [38] [26]. Green chemistry principles become increasingly important at larger scales due to regulatory requirements and environmental considerations [26].

Quality Control and Process Monitoring

Maintaining product quality during scale-up requires implementation of robust analytical methods and process monitoring systems [35]. In-process monitoring using techniques such as HPLC, NMR, or IR spectroscopy enables real-time quality assessment and process optimization [32] [35].

Statistical process control methods become essential for larger-scale operations to ensure batch-to-batch consistency [35]. The implementation of quality by design (QbD) principles helps identify critical process parameters and establish appropriate control strategies [35].

Solvent and Waste Management

Solvent consumption scales linearly with reaction size, making solvent recovery and recycling increasingly important at larger scales [16] [26]. The development of solvent-free or aqueous reaction conditions offers significant advantages for large-scale synthesis [38] [39].

Waste minimization strategies become critical for economic and environmental reasons [16]. The implementation of atom-economical synthetic routes and cascade reaction sequences can significantly reduce waste generation [16] [20].

| Scale Range | Reactor Type | Temperature Control (°C) | Stirring System | Safety Requirements | Expected Yield (%) |

|---|---|---|---|---|---|

| Milligram (1-100 mg) | Round-bottom flask | ±2 | Magnetic stirrer | Fume hood, PPE | 85-95 |

| Gram (1-50 g) | Multi-neck flask | ±1 | Mechanical stirrer | Emergency shower access | 80-92 |

| Multi-gram (50-500 g) | Jacketed reactor | ±0.5 | Overhead stirrer | Explosion-proof equipment | 78-90 |

| Kilogram (1-10 kg) | Glass-lined reactor | ±0.2 | Pitched blade impeller | Process safety management | 75-88 |

| Pilot (10-100 kg) | Stainless steel reactor | ±0.1 | Turbine impeller | Hazard analysis (HAZOP) | 72-85 |

| Production (>100 kg) | Continuous flow reactor | ±0.05 | Static mixers | Full automation, DCS | 70-82 |

Green Chemistry Approaches to Synthesis

The application of green chemistry principles to the synthesis of 2-(Dimethylamino)quinoline-4-carbonitrile has become increasingly important as environmental considerations and sustainability concerns drive the development of more benign synthetic methodologies. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Atom Economy and Waste Minimization

The principle of atom economy has been successfully implemented in quinoline synthesis through the development of direct C-H functionalization methodologies [16] [20]. These approaches eliminate the need for pre-functionalized substrates and reduce the formation of stoichiometric by-products [12]. Palladium-catalyzed C-H arylation reactions achieve atom utilization rates of 90-95%, representing a significant improvement over traditional multi-step synthetic sequences [12].

One-pot tandem reaction sequences have emerged as powerful tools for waste minimization [17] [40]. Copper-catalyzed three-component reactions combining Knoevenagel condensation, amination, and cyclization in a single operation eliminate intermediate isolation steps and reduce overall waste generation by 80-95% [17]. These cascade processes also reduce energy consumption and improve overall process efficiency [40].

Renewable Feedstocks and Biocatalysis

The incorporation of renewable feedstocks into quinoline synthesis has gained attention as a strategy for reducing the carbon footprint of pharmaceutical manufacturing [38] [41]. Bio-based starting materials derived from agricultural waste or renewable biomass can replace petroleum-derived precursors in selected synthetic routes [41].

Biocatalytic approaches to quinoline synthesis have been explored using engineered enzymes and whole-cell biocatalysts [41]. While still in early development stages, these methods offer the potential for highly selective transformations under mild conditions with renewable carbon content of 30-50% [41].

Catalytic Efficiency and Recyclability

The development of highly active and recyclable catalysts represents a key component of green quinoline synthesis [9] [20]. Heterogeneous catalysts, particularly supported metal systems and nanocatalysts, enable catalyst recovery and reuse without significant activity loss [9] [20].

Tungstophosphoric acid supported on polyacrylamide matrices demonstrates exceptional recyclability with >99% catalyst recovery over multiple reaction cycles [9]. Similarly, magnetic iron oxide nanocatalysts can be recovered using external magnetic fields and reused up to six times with minimal activity degradation [20].

The use of earth-abundant metals such as iron, copper, and nickel reduces catalyst costs and environmental impact compared to precious metal systems [18] [20]. Copper-based catalysts, in particular, offer excellent activity for quinoline synthesis while utilizing abundant and inexpensive metal sources [18] [19].

Safer Solvents and Reaction Media

The replacement of hazardous organic solvents with benign alternatives has been a major focus of green quinoline synthesis [38] [39]. Aqueous reaction media have been successfully employed for Friedländer condensations, eliminating volatile organic compound (VOC) emissions entirely [38] [39].

Ionic liquids have emerged as promising alternatives to conventional solvents, offering negligible vapor pressure and excellent solubility for a wide range of substrates [42] [39]. Choline-based ionic liquids have proven particularly effective for gram-scale quinoline synthesis in water, achieving excellent yields while maintaining environmental compatibility [42].

Solvent-free reaction conditions represent the ultimate goal for sustainable synthesis [43] [39]. Microwave-assisted solvent-free reactions have been developed that achieve high yields in reduced reaction times while eliminating solvent-related environmental impact [40] [43].

Energy Efficiency

Microwave irradiation has emerged as a powerful tool for improving energy efficiency in quinoline synthesis [40] [43]. Microwave-assisted reactions typically achieve 60-80% energy reduction compared to conventional heating methods while significantly reducing reaction times [40]. The selective heating mechanism of microwave irradiation enables rapid temperature increases and improved reaction kinetics [40].

Room temperature reaction conditions have been developed using highly active catalysts, further reducing energy consumption [21] [18]. Nickel-catalyzed quinoline functionalization at ambient temperature demonstrates that high efficiency can be achieved without external heating [21].

Flow chemistry technologies offer additional opportunities for energy optimization through improved heat transfer and precise temperature control [44] [16]. Continuous flow reactors enable steady-state operation with reduced thermal mass and improved energy utilization [44].

Environmental Impact Assessment

Life cycle assessment (LCA) studies have been conducted to quantify the environmental benefits of green quinoline synthesis methodologies [16]. E-factor calculations demonstrate significant improvements in waste generation, with optimized processes achieving E-factors below 1.0 compared to traditional methods with E-factors exceeding 10 [16].

The elimination of heavy metal waste through the use of metal-free organocatalysts or recyclable supported catalysts reduces environmental impact and disposal costs [40] [39]. L-proline catalyzed quinoline synthesis exemplifies this approach, achieving excellent yields using an inexpensive, biodegradable catalyst [40].

Economic Benefits

Green chemistry approaches often provide economic advantages through reduced material costs, energy savings, and waste disposal fees [42] [20]. The use of renewable feedstocks can provide supply chain stability and reduced raw material costs [41]. Catalyst recycling significantly reduces catalyst costs, particularly important for expensive metal catalysts [9] [20].

Process intensification through one-pot reactions and continuous flow technologies improves productivity and reduces capital equipment requirements [38] [40]. These improvements translate to reduced manufacturing costs and improved process economics [38].

| Green Principle | Implementation | Environmental Benefit | Efficiency Improvement | Economic Impact |

|---|---|---|---|---|

| Atom Economy | Direct C-H functionalization | Reduced by-product formation | 90-95% atom utilization | Lower material costs |

| Renewable Feedstocks | Bio-based starting materials | Lower carbon footprint | 30-50% renewable content | Supply chain stability |

| Catalysis | Heterogeneous catalysts | Recyclable systems | >99% catalyst recovery | Reduced catalyst costs |

| Safer Solvents | Water, ionic liquids | Non-toxic media | Zero VOC emissions | Lower disposal costs |

| Energy Efficiency | Microwave irradiation | Reduced energy consumption | 60-80% energy reduction | Lower energy costs |

| Waste Prevention | One-pot synthesis | Minimal waste generation | 80-95% waste reduction | Higher productivity |